molecular formula C12H16O2S B8729586 Ethyl (phenethylthio)acetate

Ethyl (phenethylthio)acetate

Cat. No.: B8729586
M. Wt: 224.32 g/mol
InChI Key: NEKOFQWBPATOLQ-UHFFFAOYSA-N
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Description

Ethyl (phenethylthio)acetate is a thioester derivative characterized by a phenethylthio group (–S–CH₂CH₂C₆H₅) attached to an acetate ester backbone. Thioesters like this are pivotal in organic synthesis, enzyme inhibition, and pharmaceutical intermediates due to their reactivity and stability .

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

ethyl 2-(2-phenylethylsulfanyl)acetate

InChI

InChI=1S/C12H16O2S/c1-2-14-12(13)10-15-9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

NEKOFQWBPATOLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Group Key Features
Ethyl (methylthio)acetate C₅H₁₀O₂S 134.20 –S–CH₃ Volatile, used in flavorants and agrochemicals
Ethyl 2-((4-chlorobenzoyl)thio)acetate (I) C₁₁H₁₀ClO₃S 257.71 –S–(4-Cl–C₆H₄CO–) Inhibits snake venom enzymes; aromatic and electron-withdrawing Cl
Ethyl ((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate C₂₃H₂₀N₃O₂S 410.49 –S–triazine (diphenyl) Heat shock protein modulation; extended π-conjugation
Ethyl 2-phenyl-4-thiazoleacetate C₁₃H₁₃NO₂S 247.31 Thiazole ring with –C₆H₅ Bioactive heterocycle; potential antimicrobial activity
Ethyl tosylacetate C₁₁H₁₄O₄S 242.29 –SO₂–(4-CH₃–C₆H₄) Sulfonyl group enhances stability; used in sulfonation reactions

Key Observations :

  • Electron Effects : Electron-withdrawing groups (e.g., –Cl in Compound I) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Steric and Conformational Impact : Bulky groups (e.g., diphenyltriazine in ) reduce solubility but improve binding to biological targets.
  • Functional Group Diversity : Sulfonyl (Compound V) vs. thioester (Compounds I–IV) groups dictate hydrolytic stability and metabolic pathways .

Physicochemical Properties

Property Ethyl (methylthio)acetate Ethyl 2-((4-Cl-benzoyl)thio)acetate Ethyl tosylacetate
Boiling Point (°C) 176 Not reported Decomposes at >200
Solubility in Water Low Insoluble Insoluble
LogP (Lipophilicity) ~1.5 ~3.2 ~2.8
Stability Hydrolytically sensitive Stable under acidic conditions High thermal stability
  • Hydrolysis Sensitivity : Thioesters (e.g., Compound I) hydrolyze faster than sulfonates (Compound V) due to weaker S–C bonds .
  • Thermal Behavior : Aromatic substituents (e.g., diphenyltriazine) increase melting points but reduce volatility .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of ethyl (phenethylthio)acetate, and how are spectral contradictions resolved?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify ester carbonyl (~170 ppm) and thioether (C-S, ~35-50 ppm) groups. Compare splitting patterns to distinguish phenethylthio substituents from aromatic protons. For ambiguous signals, employ 2D techniques (COSY, HSQC) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks via high-resolution MS (HRMS). Fragmentation patterns (e.g., loss of COOEt or phenethylthio groups) validate connectivity .
  • Contradiction Resolution : If NMR data conflicts with computational predictions (e.g., DFT-optimized geometries), re-evaluate solvent effects (deuterated solvents shift peaks) or consider dynamic equilibria (e.g., rotational barriers in thioethers) .

Q. What synthetic routes are effective for preparing this compound, and how are reaction conditions optimized?

  • Methodological Answer :

  • Thioether Formation : React phenethylthiol with ethyl chloroacetate in basic conditions (e.g., K2_2CO3_3 in DMF). Monitor via TLC (Rf_f ~0.5 in hexane/ethyl acetate 3:1) .
  • Esterification : Alternatively, couple phenethylthioacetic acid with ethanol via Steglich esterification (DCC/DMAP). Optimize temperature (0–25°C) to suppress side reactions like disulfide formation .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product. Confirm purity via GC-MS (retention time ~12–14 min) .

Q. How is the purity of this compound assessed in complex matrices (e.g., biological extracts)?

  • Methodological Answer :

  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water 70:30) with UV detection at 254 nm. Spiking with a pure standard confirms peak identity .
  • Quantitative Analysis : Use GC-MS in SIM mode (m/z 208 for molecular ion) to detect trace impurities. Validate with calibration curves (R2^2 >0.99) .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in nucleophilic acyl substitution?

  • Methodological Answer :

  • Steric Effects : The phenethylthio group increases steric hindrance at the α-carbon, slowing nucleophilic attack. Compare kinetics with methylthio analogs via 1^1H NMR (monitor ester proton disappearance) .
  • Electronic Effects : Electron-withdrawing thioether groups activate the carbonyl. Use Hammett plots to correlate substituent σ values with reaction rates (e.g., hydrolysis in NaOH/EtOH) .

Q. What computational strategies predict the solubility and stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation free energy in water/ethyl acetate mixtures to predict logP values. Validate with experimental shake-flask assays .
  • pH Stability : Perform DFT calculations to assess hydrolysis pathways. Acidic conditions protonate the ester carbonyl, accelerating cleavage. Experimental validation via HPLC tracks degradation products .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogenated phenethyl groups (e.g., 4-F, 4-Cl) and test antimicrobial activity via MIC assays. Correlate logP with membrane permeability .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interaction sites (e.g., thioether sulfur for hydrogen bonding). Validate with docking studies on target enzymes .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational data for this compound’s dipole moment?

  • Methodological Answer :

  • Experimental Validation : Measure dipole moment via dielectric constant (ε) in non-polar solvents. Compare with Gaussian-calculated values (B3LYP/6-311++G** basis set). Discrepancies >10% suggest solvent effects or conformational flexibility .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational equilibria (e.g., rotational barriers in the thioether group). MD simulations model solvent interactions .

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